Cas no 2411201-37-9 (2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide)

2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide
- Z4323498530
- 2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide
-
- インチ: 1S/C12H13ClN2OS2/c1-8-3-10(6-17-8)5-15(12(16)4-13)11-7-18-14-9(11)2/h3,6-7H,4-5H2,1-2H3
- InChIKey: BMOJJBCVLFZROS-UHFFFAOYSA-N
- ほほえんだ: ClCC(N(C1=CSN=C1C)CC1=CSC(C)=C1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 89.7
2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26607223-0.05g |
2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide |
2411201-37-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamideに関する追加情報
Comprehensive Overview of 2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide (CAS No. 2411201-37-9)
2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide (CAS No. 2411201-37-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a thiazole and thiophene moiety, makes it a promising candidate for applications in drug discovery and crop protection. Researchers are particularly interested in its potential as a bioactive intermediate, especially in the development of novel enzyme inhibitors and receptor modulators.
The compound's chloroacetamide group is a key functional element, enabling it to participate in nucleophilic substitution reactions, which are critical for synthesizing more complex molecules. This property aligns with current trends in green chemistry, where scientists seek efficient, sustainable synthetic pathways. Recent studies highlight its compatibility with catalytic cross-coupling methods, a hot topic in organic synthesis due to their atom-economy and reduced waste generation.
In pharmaceutical contexts, 2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide has shown preliminary activity in targeted protein degradation studies—a cutting-edge therapeutic strategy. Its ability to potentially form PROTACs (Proteolysis-Targeting Chimeras) is under investigation, addressing the growing demand for next-generation therapeutics against challenging diseases. The heterocyclic components in its structure are particularly valuable, as they frequently appear in FDA-approved drugs, enhancing its relevance in medicinal chemistry.
From an agrochemical perspective, the compound's thiazole-thiophene hybrid structure exhibits characteristics similar to known pesticide scaffolds. With increasing global focus on sustainable agriculture, researchers are exploring its derivatives for low-environmental-impact pest control solutions. Its potential role in systemic acquired resistance (SAR) induction in plants is another area of active research, responding to the urgent need for climate-resilient crop protection technologies.
The synthesis of CAS 2411201-37-9 typically involves multistep organic reactions, with emphasis on controlling stereochemistry and purity—critical factors in both pharmaceutical and agrochemical applications. Analytical characterization using HPLC-MS and NMR spectroscopy confirms its structural integrity, while computational studies (molecular docking and QSAR modeling) help predict its bioactivity profiles. These aspects make it a valuable subject for structure-activity relationship (SAR) studies in academic and industrial settings.
Recent patent literature reveals growing interest in 2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide derivatives, particularly for central nervous system (CNS) targets and metabolic disorder applications. This aligns with current pharmaceutical industry priorities addressing neurological and metabolic diseases. The compound's lipophilic balance and blood-brain barrier permeability parameters are being optimized in several drug development programs.
Environmental fate studies of this compound are emerging, focusing on its biodegradation pathways and ecotoxicological profile—topics of significant regulatory importance. The scientific community is particularly interested in developing benign-by-design variants that maintain efficacy while minimizing ecological impact, reflecting the principles of green toxicology.
As research progresses, CAS 2411201-37-9 continues to demonstrate versatility across multiple disciplines. Its dual utility in human health and agricultural science positions it as a compelling case study in convergent innovation. Future directions may explore its potential in combination therapies or precision agriculture systems, areas where multifunctional molecules offer distinct advantages.
2411201-37-9 (2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide) 関連製品
- 2138391-06-5(1-[5-(Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]ethan-1-one)
- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)
- 1697194-67-4(3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1280785-03-6(N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)
- 870010-44-9(2-(Cyclopropylethynyl)phenol)
- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)
- 1806994-06-8(4-(Aminomethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)
- 1159095-32-5(6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline)
- 2228716-54-7(3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol)




